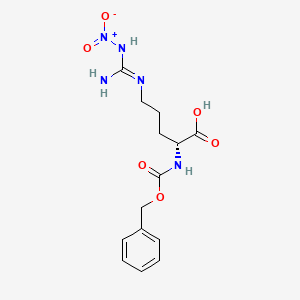

Z-D-Arg(NO2)-OH

Vue d'ensemble

Description

Z-D-Arg(NO2)-OH, also known as Z-D-arginine nitro-oxide, is a synthetic peptide that has gained attention in the field of biomedical research due to its potential therapeutic applications. This peptide has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.

Applications De Recherche Scientifique

Surface Ferromagnetism in Hydrogenated-ZnO Films

A study by Li et al. (2011) found that nonmagnetic ZnO films exhibit room temperature ferromagnetism after hydrogen annealing. This process involves (OH) bonds and highlights the potential of Z-D-Arg(NO2)-OH in surface magnetism applications (Li et al., 2011).

Infrared Absorption Spectrum of Hydroxyl Radicals

Cheng et al. (1988) focused on the infrared absorption lines of OH and OD radicals in solid argon, providing insight into the spectral analysis of hydroxyl radicals, relevant to the study of this compound (Cheng et al., 1988).

Zinc Oxide Based Photocatalysis

Kumar and Rao (2015) discussed the use of zinc oxide (ZnO) in wastewater treatment, emphasizing its charge carrier dynamics and interaction with reactive oxygen species. This research is pertinent to the environmental applications of this compound (Kumar & Rao, 2015).

Synthesis of Corticotropin Peptides

Inouye and Watanabe (1977) synthesized corticotropin peptide derivatives involving key intermediates like H–Arg(NO2)–Arg(NO2)–Pro–OH. This research highlights the role of this compound in peptide synthesis (Inouye & Watanabe, 1977).

FT-IR Study of NO + O2 Co-adsorption

Hadjiivanov et al. (1998) studied the co-adsorption of NO and O2 on H-ZSM-5, with a focus on infrared spectroscopy, which is crucial for understanding the interaction of nitro and hydroxyl groups in compounds like this compound (Hadjiivanov et al., 1998).

Applications of Zeeman Quantum Beat Spectroscopy

Brouard et al. (2009) introduced new applications of Zeeman quantum beat spectroscopy to study angular momentum polarization, which can be relevant for exploring the physical properties of this compound (Brouard et al., 2009).

Electronic Structure and Optical Properties of Zn(OH)2

Wang et al. (2015) studied the electronic structure of Zn(OH)2 using LDA+U calculations, providing insights into the optoelectronic properties of Zn(OH) compounds, which could be extrapolated to the study of this compound (Wang et al., 2015).

Adsorption of Heavy Metal Ions

Pavlović et al. (2009) researched the adsorption of heavy metal ions by layered double hydroxides intercalated with chelating agents, relevant for understanding the binding properties of this compound in similar contexts (Pavlović et al., 2009).

Sensing of NO2 with Zirconium Hydroxide

Harris et al. (2017) investigated zirconium hydroxide as a nitrogen dioxide sensor, which can be useful for developing sensing applications of this compound (Harris et al., 2017).

Mécanisme D'action

Target of Action

The primary target of Z-D-Arg(NO2)-OH is Factor Xa , a key enzyme in the coagulation cascade . Factor Xa plays a crucial role in blood clotting and inflammation, making it a significant target for anticoagulant drugs.

Mode of Action

This compound operates as a chromogenic substrate for Factor Xa . Factor Xa preferentially binds to and cleaves the Arg-Gly-Arg (RGR) peptide sequence in this compound, releasing p-nitroanilide (pNA) . The release of pNA can be quantified by colorimetric detection at 405 nm, providing a measure of Factor Xa activity .

Biochemical Pathways

The action of this compound primarily affects the coagulation cascade , a complex series of reactions that lead to the formation of a clot. By acting as a substrate for Factor Xa, this compound allows for the measurement of Factor Xa activity, providing insight into the functioning of the coagulation cascade .

Result of Action

The cleavage of this compound by Factor Xa results in the release of p-nitroanilide (pNA), which can be detected colorimetrically . This provides a quantitative measure of Factor Xa activity, offering valuable information about the coagulation cascade’s status in the body.

Propriétés

IUPAC Name |

(2R)-5-[[amino(nitramido)methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O6/c15-13(18-19(23)24)16-8-4-7-11(12(20)21)17-14(22)25-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,17,22)(H,20,21)(H3,15,16,18)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZPCSFNCKORLQG-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CCCN=C(N)N[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

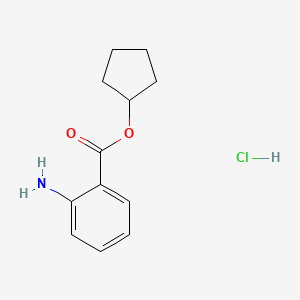

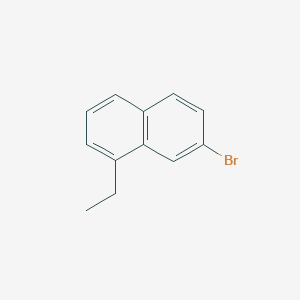

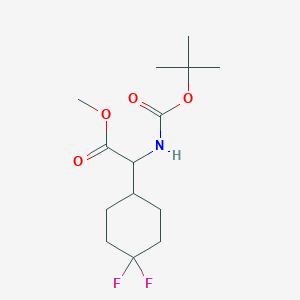

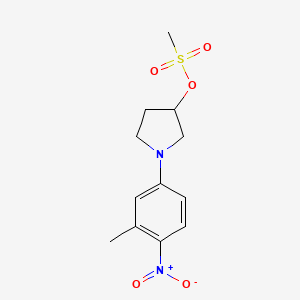

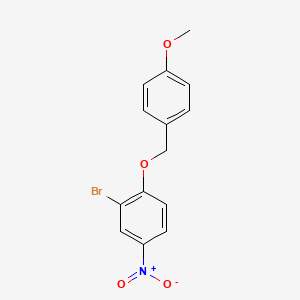

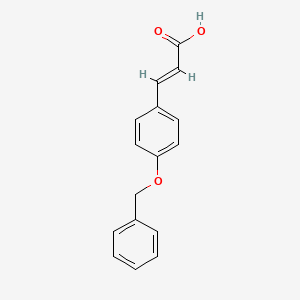

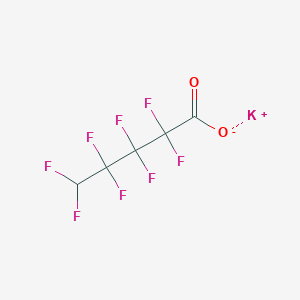

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(3-aminophenyl)-3-tert-butyl-1H-pyrazol-5-yl]-1-(2,3-dichlorophenyl)urea](/img/structure/B3117829.png)

![O-[(2,3-dichlorophenyl)methyl]hydroxylamine](/img/structure/B3117851.png)

![[2-Methoxy-5-(trifluoromethoxy)phenoxy]acetic acid](/img/structure/B3117867.png)